

Discovery of novel morpholine-containing compounds

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *2-(Morpholin-2-yl)ethan-1-amine dihydrochloride*

CAS No.: 1803584-19-1

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Title: Strategic Integration of the Morpholine Pharmacophore in Next-Generation Kinase Inhibitors: A Technical Guide to Discovery and Synthesis

Abstract This technical guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel morpholine-containing small molecules.[1] Focusing on the morpholine ring as a privileged pharmacophore, we explore its critical role in modulating physicochemical properties, particularly in the context of PI3K/mTOR kinase inhibition. The guide details advanced synthetic methodologies, including palladium-catalyzed C-N cross-coupling, and outlines rigorous protocols for metabolic stability assessment.

Part 1: The Morpholine Privileged Structure[2][3]

The morpholine heterocycle (1,4-oxazinanone) is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics such as Gefitinib (EGFR inhibitor), Linezolid (antibiotic), and Aprepitant (NK1 antagonist). Its ubiquity stems not from coincidence, but from specific physicochemical advantages it confers upon a drug scaffold.

Physicochemical Modulation[4]

- **pKa and Solubility:** The morpholine nitrogen has a pKa of approximately 8.3. At physiological pH (7.4), a significant fraction exists in the protonated cationic form, enhancing aqueous

solubility without compromising membrane permeability to the extent of a permanent quaternary ammonium salt.

- **Metabolic Stability:** Compared to its bioisostere piperazine, morpholine often exhibits superior metabolic stability. The oxygen atom at the 4-position is less susceptible to oxidative metabolism (e.g., N-oxidation or glucuronidation) than the secondary amine of a piperazine, although the -carbon adjacent to the oxygen remains a potential site for CYP450-mediated oxidation.
- **The "Oxygen Effect":** The ether oxygen serves as a weak hydrogen bond acceptor. In kinase inhibitors, this oxygen often engages in water-mediated H-bonds with the solvent front or direct interactions with residues in the ATP-binding pocket (e.g., the hinge region).

Table 1: Comparative Properties of Saturated Heterocycles

Property	Morpholine	Piperazine	Piperidine	Relevance
pKa (Conjugate Acid)	~8.3	~9.8	~11.1	Bioavailability & Solubility
H-Bond Donors	0 (if N-subst.)	1 (if N-mono-subst.)	0 (if N-subst.)	Target Binding
H-Bond Acceptors	2 (N, O)	2 (N, N)	1 (N)	Solvation & Specificity
LogP Contribution	Lower (Hydrophilic)	Low	High (Lipophilic)	Membrane Permeability

Part 2: Synthetic Strategies for Novel Scaffolds

While classical N-alkylation (using alkyl halides) remains valid, modern drug discovery demands more sophisticated methods to install morpholine onto aromatic/heteroaromatic cores (e.g., kinase hinge binders) or to functionalize the ring itself.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

The most robust method for attaching morpholine to aryl halides is the Buchwald-Hartwig amination. This reaction overcomes the limitations of nucleophilic aromatic substitution (), which requires electron-deficient arenes.

Causality in Catalyst Choice:

- Ligand: Biaryl phosphine ligands (e.g., XPhos, RuPhos) are preferred for morpholine couplings. Their bulk prevents catalyst deactivation and promotes reductive elimination.
- Base: Weak bases like

or

are often sufficient, preserving sensitive functional groups on the scaffold.

Emerging Methodologies: C-H Activation & SnAP Reagents

Recent advances allow for the direct construction of the morpholine ring from aldehydes and amino alcohols using SnAP (Stannyl Amine Protocol) reagents, enabling the synthesis of C-substituted morpholines that are difficult to access via traditional cyclization.

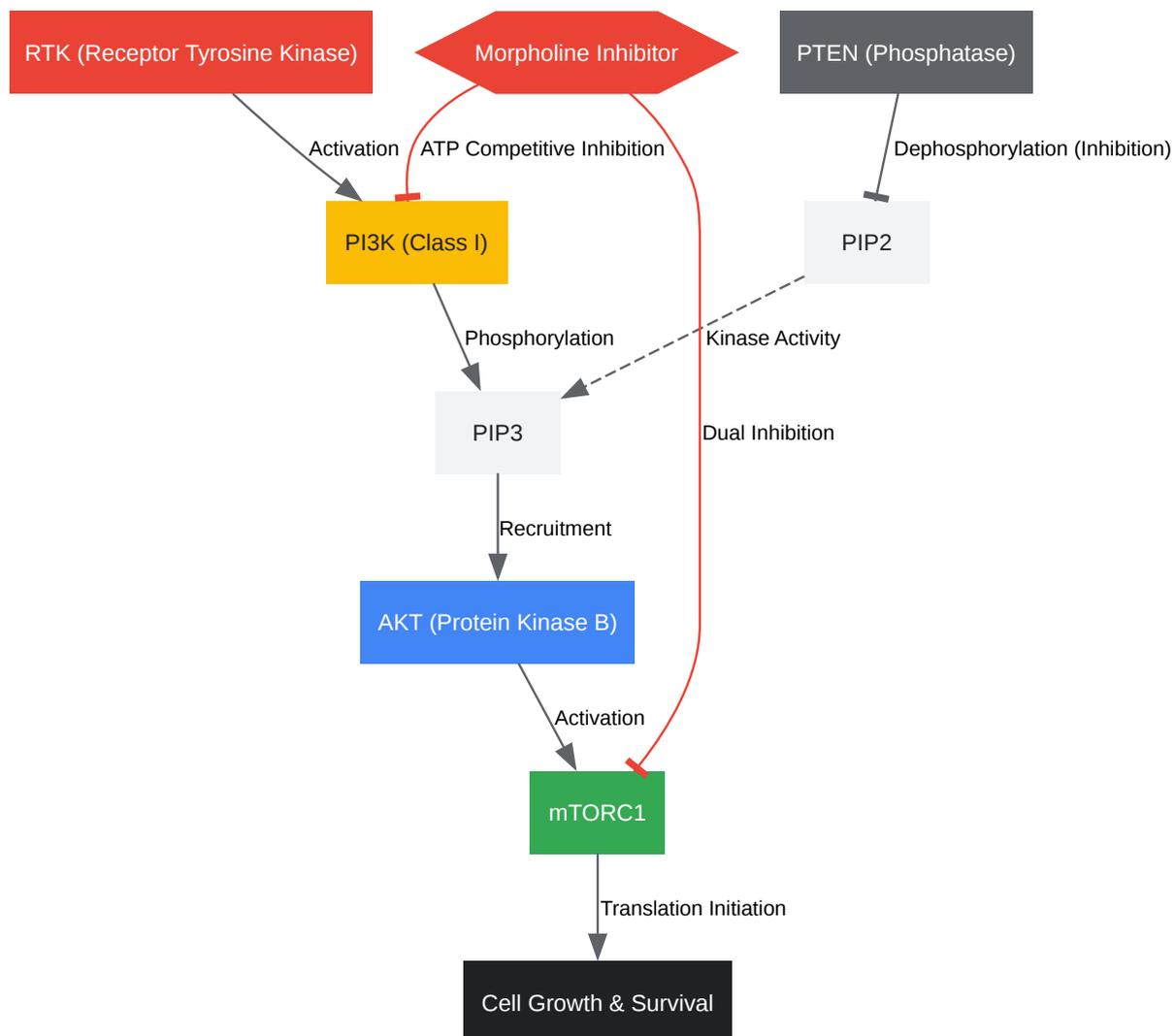
Part 3: Case Study – Discovery of Dual PI3K/mTOR Inhibitors

The PI3K/AKT/mTOR pathway is a master regulator of cell growth and survival, frequently dysregulated in cancer. Morpholine-containing compounds (e.g., GDC-0941) have shown exceptional potency by mimicking the adenine ring of ATP, with the morpholine oxygen often interacting with the hinge region residue (e.g., Val851 in PI3K

).

Pathway Visualization

Understanding the signaling cascade is crucial for identifying where inhibition occurs.



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Figure 1: The PI3K/AKT/mTOR signaling cascade illustrating the dual inhibition point of morpholine-based small molecules.

Lead Optimization Workflow

- Hit Identification: High-throughput screening identifies a pyrimidine-morpholine scaffold.
- SAR Expansion:

- Modification A: Substitution on the morpholine ring (e.g., methyl group) to restrict conformation and improve selectivity.
- Modification B: Variation of the aryl linker to optimize solubility.
- Validation: Metabolic stability testing (see Part 4).

Part 4: Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of N-Aryl Morpholines

Objective: To couple morpholine with an electron-rich aryl bromide (4-bromoanisole derivative) where

fails.

Materials:

- Aryl Bromide (1.0 equiv)
- Morpholine (1.2 equiv)
- (2 mol%)
- XPhos (4 mol%)
- (1.5 equiv)
- Toluene (anhydrous)

Step-by-Step Methodology:

- Inert Atmosphere Setup: Flame-dry a Schlenk tube and cool under a stream of Argon. Rationale: Pd(0) species are sensitive to oxidation; moisture can quench the base.
- Reagent Loading: Charge the tube with the Aryl Bromide (1.0 mmol), (18 mg), XPhos (19 mg), and

(144 mg).

- Solvent Addition: Add anhydrous Toluene (5 mL) via syringe.
- Amine Addition: Add Morpholine (105 L) via microliter syringe.
- Degassing: Freeze-pump-thaw the solution three times to remove dissolved oxygen.
- Reaction: Seal the tube and heat to 100°C for 12 hours.
- Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black.
- Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint: The appearance of a bright yellow color often indicates active Pd-ligand complex formation. If the solution turns black immediately upon heating, catalyst decomposition (Pd black precipitation) may have occurred due to poor inert technique.

Protocol B: In Vitro Microsomal Metabolic Stability Assay

Objective: To determine the intrinsic clearance () of the synthesized morpholine derivative.

Materials:

- Liver Microsomes (Human/Mouse, 20 mg/mL)
- NADPH Regenerating System (Mg , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)
- Test Compound (1

M final concentration)

- Phosphate Buffer (100 mM, pH 7.4)

Workflow:

- Pre-Incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer and Test Compound at 37°C for 5 minutes.
- Initiation: Add NADPH regenerating system to start the reaction.
- Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove aliquots (50 L).
- Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (150 L) containing an Internal Standard (e.g., Tolbutamide).
- Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time. The slope is the elimination rate constant.

Part 5: Future Directions

The field is moving beyond simple inhibition. The morpholine scaffold is now being utilized in PROTACs (Proteolysis Targeting Chimeras). Due to its solvent-exposed nature in many binding modes, the morpholine nitrogen serves as an ideal handle for attaching the linker that connects the warhead to the E3 ligase ligand. Furthermore, covalent inhibitors targeting non-catalytic cysteines often employ morpholine to tune the reactivity of the acrylamide warhead via electronic induction.

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- To cite this document: BenchChem. [Discovery of novel morpholine-containing compounds]. BenchChem, [2026]. [Online PDF]. Available at:

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